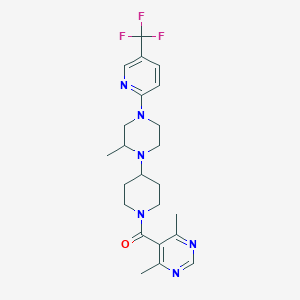![molecular formula C19H21N5O3S B2362350 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide CAS No. 852437-16-2](/img/structure/B2362350.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It is proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of novel fused pyridazines, which are similar to the compound , has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The binding modes of [1,2,4]triazolo[4,3-b]pyridazine derivatives were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis
The compound is a derivative of [1,2,4]triazolo[4,3-b]pyridazine and is proposed as a bromodomain inhibitor . Bromodomains recognize acetylated lysine for epigenetic reading . The compound’s binding modes were characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .Wissenschaftliche Forschungsanwendungen
Biological and Medicinal Applications
The compound 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide, along with its structural analogs, has been a subject of interest in biological and medicinal research due to its potential applications. The [1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety, a common structural feature in these compounds, has been associated with various biological activities.
Antiproliferative Activity : Some derivatives, particularly those related to the [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure, have been investigated for their antiproliferative properties against endothelial and tumor cells. These compounds have shown the ability to inhibit cell proliferation, a crucial aspect in cancer research and therapy (Ilić et al., 2011).
Antimicrobial and Antioxidant Properties : Certain triazolopyridazine derivatives have been synthesized and assessed for their antimicrobial and antioxidant activities. These compounds have shown promising results in inhibiting the growth of microorganisms and scavenging free radicals, indicating their potential in developing new antimicrobial and antioxidant agents (Gilava et al., 2020).
Antiviral Activity : Specifically, some triazolopyridazine derivatives have exhibited promising antiviral activities against the hepatitis-A virus. This indicates the potential of these compounds in the development of new antiviral drugs (Shamroukh & Ali, 2008).
Molecular Structure and Pharmaceutical Importance : The heterocyclic structure of pyridazine analogs, like triazolopyridazines, is recognized for its significance in medicinal chemistry. These compounds have been studied for their pharmaceutical properties, involving detailed structure analysis, density functional theory calculations, and the examination of intermolecular interactions, emphasizing their importance in drug design and development (Sallam et al., 2021).
Antimicrobial Activity : Some novel pyrazolo[3,4]pyrimidine derivatives, structurally similar to triazolopyridazines, have been synthesized and evaluated for their potent antimicrobial activity, indicating the broad spectrum of biological activities these compounds can exhibit (Shamroukh, Rashad & Sayed, 2005).
Synthesis and Characterization of Related Compounds : The synthesis and antimicrobial evaluation of other related heterocyclic compounds, like pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, demonstrate the versatility and potential of this class of compounds in contributing to the field of medicinal chemistry (El‐Kazak & Ibrahim, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines , it can be inferred that the compound might interact with its targets through hydrogen bond accepting and donating characteristics, enabling it to make specific interactions with different target receptors.
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds , it is likely that multiple biochemical pathways could be influenced.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds , suggesting that similar studies could provide insights into the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies. Based on the pharmacological activities of similar compounds , it can be inferred that the compound might exhibit a range of effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N,N-dimethyl-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-5-27-14-8-6-13(7-9-14)18-21-20-15-10-11-16(22-24(15)18)28-17(12(2)25)19(26)23(3)4/h6-11,17H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKCAEOIBHQZAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C(=O)C)C(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

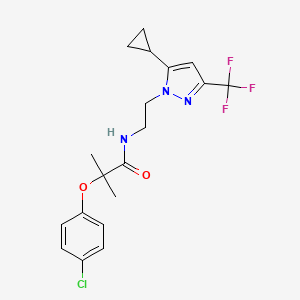
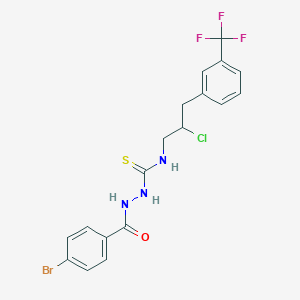
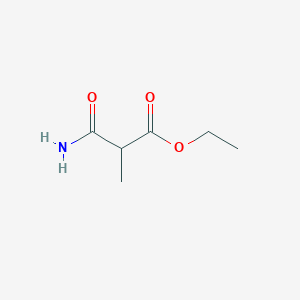
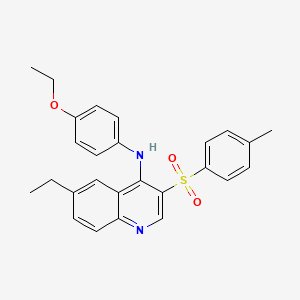
![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)

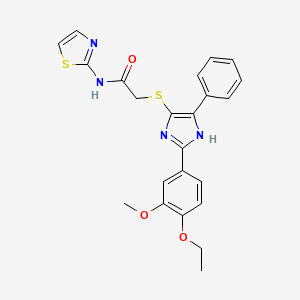
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)

